1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

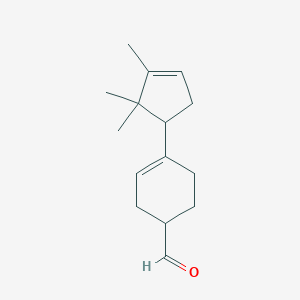

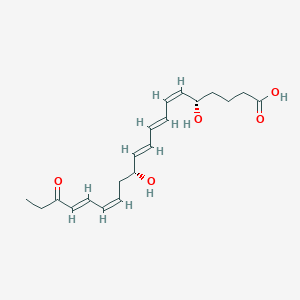

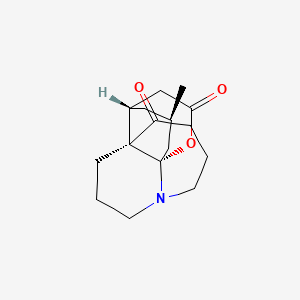

1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 15-phenylpentadecanoyl group attached to the nitrogen.

科学的研究の応用

Synthesis and Structural Characterization

Synthesis Techniques : The synthesis of galactosylphytosphingosine compounds, including the specific compound , involves techniques like glycosidation and N-acylation. These processes are crucial for producing cerebrosides, a type of sphingolipid, with potential biological applications. The synthesis process has been refined over the years to improve yield and purity (Pascher, 1974).

Molecular Structure Analysis : The structure of such compounds has been confirmed through various analytical techniques like infrared and mass spectrometry. Understanding the molecular structure is essential for determining its potential biological functions and interactions (Pascher, 1974).

Biological Activity and Potential Applications

Immunomodulatory Properties : Certain derivatives of galactosylceramides, which include variations of phytosphingosine, show promise in immunomodulation. These compounds can potentially skew cytokine release profiles, making them relevant in treatments targeting specific immune responses (Trappeniers et al., 2008).

Antigenic Activity in Therapeutics : Some analogs of galactosylceramide demonstrate significant antigenic activity, indicating their potential in immunotherapy. Their synthesis and structure-activity relationship are key areas of research, highlighting their potential in treating various immune-related conditions (Ndonye et al., 2005).

Glycolipid Synthesis for Immunostimulation : The synthesis of specific glycolipids, including those with a galactopyranosyl group, has shown promise in immunostimulation. These synthetic efforts aim at creating molecules that can effectively stimulate immune cells (Chen et al., 2004).

Impact on Mouse Splenocytes : Research on various synthetic galactosyl ceramides, including derivatives of phytosphingosine, has elucidated their impact on mouse splenocytes. These studies contribute to understanding how these compounds can modulate immune responses (Fan et al., 2005).

特性

製品名 |

1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine |

|---|---|

分子式 |

C45H81NO9 |

分子量 |

780.1 g/mol |

IUPAC名 |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-15-phenylpentadecanamide |

InChI |

InChI=1S/C45H81NO9/c1-2-3-4-5-6-7-8-12-15-18-21-27-32-38(48)41(50)37(35-54-45-44(53)43(52)42(51)39(34-47)55-45)46-40(49)33-28-22-19-16-13-10-9-11-14-17-20-24-29-36-30-25-23-26-31-36/h23,25-26,30-31,37-39,41-45,47-48,50-53H,2-22,24,27-29,32-35H2,1H3,(H,46,49)/t37-,38+,39+,41-,42-,43-,44+,45-/m0/s1 |

InChIキー |

LLJAWVSVBUNVLO-FPEIYDPGSA-N |

異性体SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC2=CC=CC=C2)O)O |

正規SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC2=CC=CC=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)

![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)

![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)